molecular formula C8H9ClN2O2 B171719 4-(chloromethyl)-N-methyl-2-nitroaniline CAS No. 130597-56-7

4-(chloromethyl)-N-methyl-2-nitroaniline

Cat. No. B171719
M. Wt: 200.62 g/mol
InChI Key: VYTKQQBCZAWJMA-UHFFFAOYSA-N
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Description

Chloromethyl compounds are generally used as intermediates in organic synthesis . They often serve as alkylating agents, allowing the introduction of a methyl group into a molecule. The chloromethyl group (-CH2Cl) is reactive due to the presence of the chlorine atom, which is a good leaving group .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of an appropriate precursor with a chlorinating agent . For example, chloromethylation of aromatic compounds can be achieved using formaldehyde and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of a chloromethyl compound would typically consist of a carbon atom bonded to a chlorine atom and a methyl group. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

Chloromethyl compounds can participate in various chemical reactions, including nucleophilic substitutions . The chlorine atom serves as a good leaving group, making these compounds susceptible to attack by nucleophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. Some general properties might include a certain degree of reactivity due to the presence of the chloromethyl group, and solubility characteristics depending on the rest of the molecule .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure Analysis

4-(Chloromethyl)-N-methyl-2-nitroaniline, though not directly studied, shares structural similarities with other nitroaniline derivatives, which have been extensively researched for their unique hydrogen bonding and crystalline structures. For instance, studies on C-methylated nitroanilines reveal intricate hydrogen bonding patterns that contribute to diverse crystal frameworks and molecular ladders, underlining the significance of these interactions in determining molecular assembly and properties (Cannon et al., 2001). These findings highlight the potential of 4-(chloromethyl)-N-methyl-2-nitroaniline in forming distinct molecular architectures, useful in material science and molecular engineering.

Environmental Biodegradation

The environmental impact and biodegradation pathways of similar nitroaromatic compounds have been studied, providing insights into microbial degradation processes. A notable example is the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains, demonstrating the compound's biodegradability and potential environmental fates (Duc, 2019). This research could inform the handling and remediation strategies of 4-(chloromethyl)-N-methyl-2-nitroaniline in environmental contexts.

Solubility and Solution Thermodynamics

The solubility of nitroaniline derivatives in various solvents has been meticulously studied, revealing critical data for the preparation, purification, and application of these compounds. For example, the solubility and thermodynamic properties of 4-methyl-2-nitroaniline offer valuable insights for optimizing industrial processes involving similar compounds, including 4-(chloromethyl)-N-methyl-2-nitroaniline (Li et al., 2017). Such studies are indispensable for chemical synthesis, pharmaceutical formulation, and material science.

Aerobic Biodegradation Pathways

The aerobic degradation pathways of nitroaniline compounds, such as N-methyl-4-nitroaniline, underscore the biotransformation potential of these substances, highlighting a microbial capacity to utilize nitroaromatics as carbon and nitrogen sources. This research offers a framework for understanding how similar compounds might be biodegraded in aerobic environments, which is crucial for assessing their environmental impact and for developing bioremediation strategies (Khan et al., 2013).

Charge Transfer and Nonlinear Optical Properties

The charge transfer and nonlinear optical (NLO) properties of nitroaniline derivatives have been a subject of interest due to their potential applications in optical materials and electronic devices. Studies on the molecular structure, charge distribution, and NLO properties of these compounds provide foundational knowledge that could be applied to the design and synthesis of new materials with optimized optical characteristics (Jasmine et al., 2016).

Safety And Hazards

Chloromethyl compounds can be hazardous. They should be handled with care, avoiding contact with skin, eyes, or clothing, and ingestion or inhalation .

Future Directions

Research into chloromethyl compounds and their reactions is ongoing, with potential applications in various fields such as organic synthesis and medicinal chemistry .

properties

IUPAC Name

4-(chloromethyl)-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTKQQBCZAWJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450445
Record name 4-(Chloromethyl)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-N-methyl-2-nitroaniline

CAS RN

130597-56-7
Record name 4-(Chloromethyl)-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130597-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 g (5.5 mmol) of 9 was dissolved in 25 ml thionylchloride at -78° C. cooled with dry ice/acetone bath. After it dissolved completely, the dry ice/acetone bath was removed and the reaction mixture allowed to warm up to room temperature and kept at room temperature for additional 1 hour. Thionylchloride was evaporated under vacuum at room temperature and the residue was washed with 5 ml cold diethylether and recrystallized from diethylether to yield 0.6 g (55%) of 10. Yellow, mp: 126°-128° C. 1H NMR: (DMSO-d6): δ 82.9 (s, 1H, NH), 8.15 (d, 1H, J=2.2 Hz, H-2), 7.60p, 1H, (dd, 1H, J=8.9, 2.2 Hz, H-6), 7.01 (d, 1H, J=9.0 Hz, H-5), 4.76 (s, 3H, CH2), 2.95 (s, 3H, CH3). Anal. Calcd for C8H9N2O2Cl: C, 47.89; H, 4.52; Cl, 17.67; N, 14.00; O, 15.95. found: C, 47.78; H, 4.49; Cl, 17.78; N, 13.82; O, 16.13.
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Synthesis routes and methods II

Procedure details

4-Chloro-3-nitro-benzaldehyde is reacted with methylamine to yield 4-(methylamino)-3-nitrobenzaldehyde (8) which is then reduced by NaBH4 to N-methyl-4-hydroxymethyl-2-nitroaniline (9). Reaction of SOCl2 with 8 will give N-methyl-4-chloromethyl-2-nitroaniline (10). Structures of 8, 9 and 10 may be characterized by 1H NMR and elemental analysis. 10 is used as an electrophile to react with sodium CD alkoxide (11) to yield 2-O-(4-methylamino-3-nitro) benzyl-β-CD (12). The addition of 10 to 11 is a novel method for mono-functionalizing the 2-position of CD's (Rong, P., and D'Souza, V. T., Tetrahedron Lett., 31:4275 (1990)). 12 is hydrogenated by agents such as H2 /Pd, H2 /Pt, H2 /Ni, Sn/HCl, Fe/HCl and Zn/HCl, and then condensed with alloxan monohydrate to yield 2-flavo-CD (13). Compounds 11 and 12 can be characterized by 1H and 13C NRM. 2-Flavo-α-CD, β-CD and γ-CD may be synthesized by the same method. ##STR12##
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